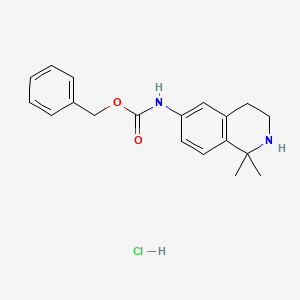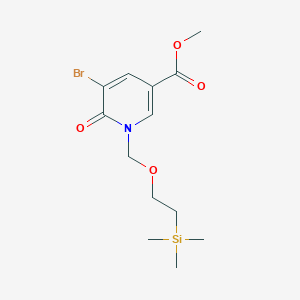
1-Bromo-3-iodo-2-methyl-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-iodo-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C7H5BrINO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, methyl, and nitro groups. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-iodo-2-methyl-4-nitrobenzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the nitration of a brominated benzene derivative, followed by iodination and methylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and halogenating agents like iodine and bromine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-iodo-2-methyl-4-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens.
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, iodine, and nitrating agents are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide can be employed.
Reduction: Catalysts like palladium on carbon (Pd/C) are used along with hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups in place of the halogens .
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-iodo-2-methyl-4-nitrobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Bromo-3-iodo-2-methyl-4-nitrobenzene involves its reactivity towards electrophiles and nucleophiles. The electron-withdrawing nitro group and halogens make the benzene ring more susceptible to nucleophilic attack, while the methyl group can influence the orientation of electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-nitrobenzene: Similar in structure but lacks the iodine and methyl groups.
1-Iodo-3-nitrobenzene: Similar but lacks the bromine and methyl groups.
1-Bromo-3-nitrobenzene: Lacks the iodine and methyl groups.
Uniqueness
1-Bromo-3-iodo-2-methyl-4-nitrobenzene is unique due to the presence of multiple substituents on the benzene ring, which can significantly influence its reactivity and the types of reactions it can undergo. The combination of bromine, iodine, methyl, and nitro groups makes it a versatile compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C7H5BrINO2 |
|---|---|
Molekulargewicht |
341.93 g/mol |
IUPAC-Name |
1-bromo-3-iodo-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C7H5BrINO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3 |
InChI-Schlüssel |
AKJAHPBKYPLYDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1I)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13913140.png)







![2,7-Diazaspiro[4.5]decane-6,8-dione](/img/structure/B13913202.png)

![2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13913208.png)



